
Alk5-IN-79
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alk5-IN-79 is a compound known for its potent inhibitory effects on activin receptor-like kinase 5 (ALK5). This compound exhibits significant anticancer activity by inhibiting the transforming growth factor-beta 1 (TGF-β1)/SMAD signaling pathway. This compound effectively reduces the production of extracellular matrix (ECM) and collagen deposition, demonstrating satisfactory pharmacokinetic properties and favorable in vivo tolerance .
Méthodes De Préparation
The synthetic routes and reaction conditions for Alk5-IN-79 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. For industrial production, the compound is typically prepared in a controlled laboratory environment, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Alk5-IN-79 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups to enhance its inhibitory effects.
Substitution: Common reagents used in these reactions include halogens and nucleophiles, which help in replacing specific atoms or groups within the compound.
Major Products: The primary products formed from these reactions are derivatives of this compound with enhanced pharmacological properties.
Applications De Recherche Scientifique
Alk5-IN-79 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the ALK5 signaling pathway and its role in various diseases.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential in treating fibrotic diseases, cancer, and other conditions involving abnormal ECM production.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Mécanisme D'action
Alk5-IN-79 exerts its effects by blocking the TGF-β1/SMAD signaling pathway. This inhibition reduces the phosphorylation of SMAD proteins, preventing their translocation into the nucleus and subsequent activation of target genes. The compound’s molecular targets include ALK5 and other related kinases, which play crucial roles in various cellular processes .
Comparaison Avec Des Composés Similaires
Alk5-IN-79 is compared with other similar compounds, such as:
LY-364947: Another ALK5 inhibitor with similar inhibitory effects on the TGF-β1/SMAD pathway.
SB431542: Known for its potent inhibition of ALK5 and its use in studying TGF-β signaling.
Vactosertib: A clinical ALK5 inhibitor with a specific focus on cancer treatment.
This compound stands out due to its unique pharmacokinetic properties and favorable in vivo tolerance, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H27N7O |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
1-[4-[2-[4-amino-3-(3-methyl-1H-indol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C23H27N7O/c1-14-12-25-19-4-3-17(11-18(14)19)21-20-22(24)26-13-27-23(20)30(28-21)10-7-16-5-8-29(9-6-16)15(2)31/h3-4,11-13,16,25H,5-10H2,1-2H3,(H2,24,26,27) |
Clé InChI |
HCGVOSYLBCMBNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=C1C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CCC5CCN(CC5)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


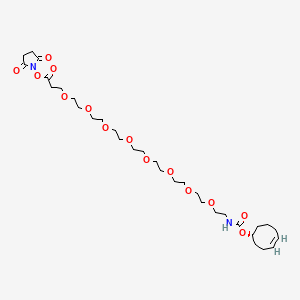
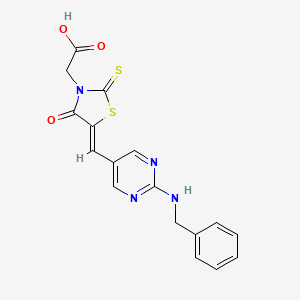
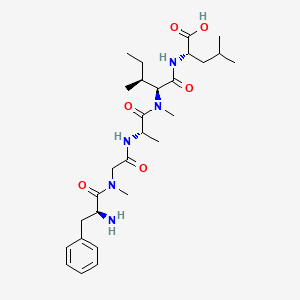
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
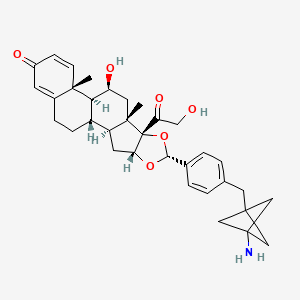
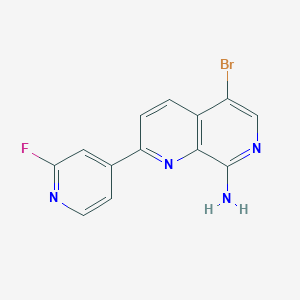



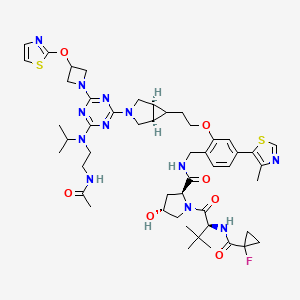
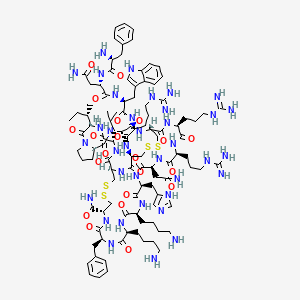

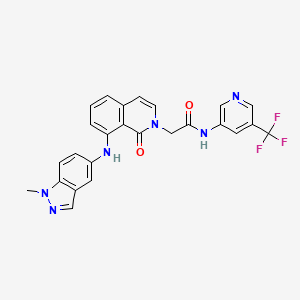
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
